N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE is a complex organic compound that features a benzimidazole moiety fused with a nicotinamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with aromatic aldehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes the purification of intermediates and final products through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological properties.
Nicotinamide: Shares the nicotinamide group but lacks the benzimidazole moiety.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE is unique due to its combined benzimidazole and nicotinamide structures, which confer a broad spectrum of biological activities . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(15-9-6-12-21-13-15)24-18(14-7-2-1-3-8-14)19-22-16-10-4-5-11-17(16)23-19/h1-13,18H,(H,22,23)(H,24,25) |
InChI Key |
RLMLTGUQYNXTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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